1,2-Dimethyl-13C2-benzene
Overview
Description
It is a member of the xylenes family, which are widely used as solvents, fuels, and raw materials in the chemical industry. The compound is characterized by the presence of two methyl groups attached to a benzene ring, with the carbon atoms in the methyl groups being isotopically labeled with carbon-13.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Dimethyl-13C2-benzene are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-13C2-benzene can be synthesized through the catalytic reforming of petroleum naphtha or by the toluene disproportionation process. The isotopic labeling with carbon-13 can be achieved by using carbon-13 enriched reagents during the synthesis.
Industrial Production Methods
The industrial production of this compound typically involves the use of catalytic reforming, where petroleum naphtha is processed in the presence of a catalyst to produce a mixture of xylenes, including this compound. The mixture is then separated by fractional distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-13C2-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert the compound into 1,2-dimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: 1,2-Dimethylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-13C2-benzene has several scientific research applications, including:
Chemistry: Used as a solvent and as a starting material for the synthesis of other chemical compounds.
Biology: Utilized in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-13C2-benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-13C2-benzene: Another isotopically labeled xylene with methyl groups in the 1 and 3 positions.
1,4-Dimethyl-13C2-benzene: A similar compound with methyl groups in the 1 and 4 positions.
Uniqueness
1,2-Dimethyl-13C2-benzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. The carbon-13 labeling also makes it valuable for isotopic studies in various scientific fields.
Properties
IUPAC Name |
1,2-di((113C)methyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480402 | |
Record name | 1,2-Dimethyl-13C2-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-62-3 | |
Record name | 1,2-Dimethyl-13C2-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116599-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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